molecular formula C49H34N6O4 B14950882 N-{4-[(4-{5-[({4-[(naphthalen-1-ylcarbonyl)amino]phenyl}carbonyl)amino]-1H-benzimidazol-2-yl}phenyl)carbamoyl]phenyl}naphthalene-1-carboxamide

N-{4-[(4-{5-[({4-[(naphthalen-1-ylcarbonyl)amino]phenyl}carbonyl)amino]-1H-benzimidazol-2-yl}phenyl)carbamoyl]phenyl}naphthalene-1-carboxamide

Cat. No.: B14950882
M. Wt: 770.8 g/mol
InChI Key: LCQSIPGMILQWBX-UHFFFAOYSA-N
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Description

N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE typically involves multi-step organic synthesis. The process starts with the preparation of intermediate compounds, which are then coupled through various reactions such as amide bond formation, aromatic substitution, and condensation reactions. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Aromatic substitution reactions can introduce new substituents into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE can be compared with similar compounds such as:

    N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE: Similar in structure but with different substituents or functional groups.

    Benzimidazole derivatives: Compounds with a benzimidazole core structure, often used in pharmaceuticals and agrochemicals.

    Naphthamide derivatives: Compounds containing a naphthamide moiety, known for their diverse biological activities.

The uniqueness of N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C49H34N6O4

Molecular Weight

770.8 g/mol

IUPAC Name

N-[4-[[4-[5-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C49H34N6O4/c56-46(33-17-23-36(24-18-33)51-48(58)41-13-5-9-30-7-1-3-11-39(30)41)50-35-21-15-32(16-22-35)45-54-43-28-27-38(29-44(43)55-45)53-47(57)34-19-25-37(26-20-34)52-49(59)42-14-6-10-31-8-2-4-12-40(31)42/h1-29H,(H,50,56)(H,51,58)(H,52,59)(H,53,57)(H,54,55)

InChI Key

LCQSIPGMILQWBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)NC(=O)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98

Origin of Product

United States

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